N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide
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Overview
Description
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide is a compound that features a piperidine ring attached to a pyridine ring, with a carboxamide group at the 3-position of the pyridine ring and a methyl group at the nitrogen atom of the piperidine ring. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium.
Attachment of the Pyridine Ring: The piperidine ring is then functionalized to attach the pyridine ring, often through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amination reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share structural similarities with N-methyl-6-(piperidin-3-yl)pyridine-3-carboxamide.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid also feature the pyridine ring.
Uniqueness
This compound is unique due to its specific combination of the piperidine and pyridine rings with a carboxamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-6-piperidin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGCJDHYJWCUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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